N6-Methyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epsilon-N-Methyl-Lysin: ist ein Derivat der Aminosäure Lysin, bei dem eine Methylgruppe an das Epsilon-Stickstoffatom der Lysin-Seitenkette addiert wird. Diese Verbindung ist eine natürlich vorkommende Aminosäure, die in menschlichen Biofluiden vorkommt und durch metabolische Transmethylierung von endogenem Lysin entsteht . Es spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, einschließlich der Proteinmethylierung, die für die Regulation der Proteinfunktion und der zellulären Signalübertragung entscheidend ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Epsilon-N-Methyl-Lysin kann durch Methylierung von Lysin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methyltransferase-Enzymen, die den Transfer einer Methylgruppe von S-Adenosyl-L-Methionin zum Epsilon-Stickstoff von Lysin katalysieren . Diese Reaktion findet typischerweise unter physiologischen Bedingungen in lebenden Zellen statt.

Industrielle Produktionsmethoden: Die industrielle Produktion von Epsilon-N-Methyl-Lysin kann biotechnologische Verfahren umfassen, darunter die Verwendung gentechnisch veränderter Mikroorganismen, die bestimmte Methyltransferase-Enzyme exprimieren. Diese Mikroorganismen können in Bioreaktoren kultiviert werden, wo sie durch Fermentationsprozesse Epsilon-N-Methyl-Lysin produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Epsilon-N-Methyl-Lysin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen mit Epsilon-N-Methyl-Lysin sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: Epsilon-N-Methyl-Lysin kann an Substitutionsreaktionen teilnehmen, bei denen die Methylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Reagenzien sind Oxidase-Enzyme und molekularer Sauerstoff.

Substitution: Je nach dem gewünschten Substitutionsprodukt können verschiedene chemische Reagenzien verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Die Hauptprodukte der Oxidation sind Formaldehyd und Wasserstoffperoxid.

Substitution: Die Produkte hängen von der spezifischen Substitutionsreaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Epsilon-N-Methyl-Lysin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

Studien zur Proteinmethylierung: Epsilon-N-Methyl-Lysin wird verwendet, um die Methylierung von Proteinen zu untersuchen, eine wichtige posttranslationale Modifikation, die die Genexpression und die Proteinfunktion reguliert.

Biologie:

Epigenetische Regulation: Epsilon-N-Methyl-Lysin ist an der Regulation der Genexpression durch Histonmethylierung beteiligt, was die Chromatinstruktur und die Zugänglichkeit von Genen beeinflusst.

Medizin:

Arzneimittelentwicklung: Epsilon-N-Methyl-Lysin und seine Derivate werden als potenzielle therapeutische Ziele für die Entwicklung von Medikamenten erforscht, die die Proteinmethylierung modulieren.

Industrie:

Wirkmechanismus

Epsilon-N-Methyl-Lysin übt seine Wirkungen durch Methylierung von Proteinen aus, die durch Methyltransferase-Enzyme katalysiert wird. Die Methylgruppe von S-Adenosyl-L-Methionin wird auf den Epsilon-Stickstoff von Lysinresten in Zielproteinen übertragen . Diese Methylierung kann die Proteinfunktion, Stabilität, Lokalisierung und Interaktionen mit anderen Biomolekülen beeinflussen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Histone, Transkriptionsfaktoren und andere regulatorische Proteine, die eine Rolle bei der Genexpression, der zellulären Signalübertragung und den zellulären Prozessen spielen .

Wirkmechanismus

Epsilon-N-methyllysine exerts its effects through the methylation of proteins, which is catalyzed by methyltransferase enzymes. The methyl group from S-adenosyl-L-methionine is transferred to the epsilon nitrogen of lysine residues in target proteins . This methylation can affect protein function, stability, localization, and interactions with other biomolecules. The molecular targets and pathways involved include histones, transcription factors, and other regulatory proteins that play roles in gene expression, cell signaling, and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N6-Methyl-Lysin: Ein weiteres methyliertes Lysinderivat, bei dem die Methylgruppe an das Stickstoffatom an der sechsten Position der Lysin-Seitenkette addiert wird.

N6-Dimethyl-Lysin: Eine Verbindung mit zwei Methylgruppen, die an das Stickstoffatom an der sechsten Position der Lysin-Seitenkette addiert werden.

Eindeutigkeit von Epsilon-N-Methyl-Lysin: Epsilon-N-Methyl-Lysin ist aufgrund seiner spezifischen Methylierung am Epsilon-Stickstoffatom einzigartig, was es von anderen methylierten Lysinderivaten unterscheidet. Dieses spezifische Methylierungsmuster spielt eine einzigartige Rolle bei der Regulation der Proteinfunktion und der zellulären Prozesse, was es zu einer wertvollen Verbindung für die Untersuchung der Proteinmethylierung und ihrer biologischen Implikationen macht .

Eigenschaften

CAS-Nummer |

1188-07-4 |

|---|---|

Molekularformel |

C7H16N2O2 |

Molekulargewicht |

160.21 g/mol |

IUPAC-Name |

(2S)-2-amino-6-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |

InChI-Schlüssel |

PQNASZJZHFPQLE-LURJTMIESA-N |

SMILES |

CNCCCCC(C(=O)O)N |

Isomerische SMILES |

CNCCCC[C@@H](C(=O)O)N |

Kanonische SMILES |

CNCCCCC(C(=O)O)N |

Key on ui other cas no. |

1188-07-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

epsilon-N-methyllysine epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer epsilon-N-methyllysine, (DL-Lys)-isomer N(6)-methyllysine N(epsilon)-monomethyl-lysine N-epsilon-methyllysine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

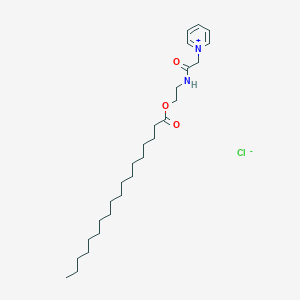

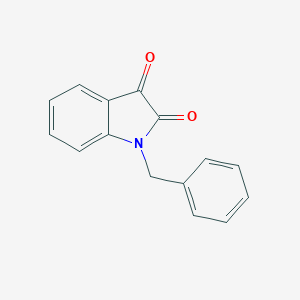

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE](/img/structure/B74091.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)